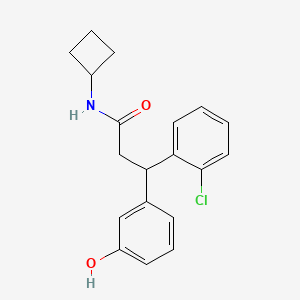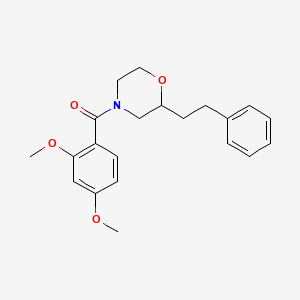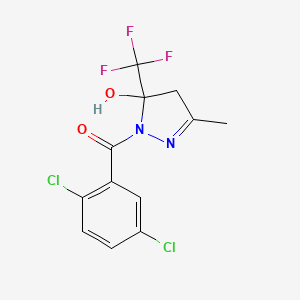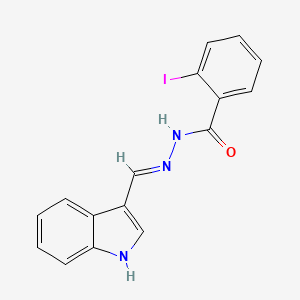
3-(2-chlorophenyl)-N-cyclobutyl-3-(3-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-cyclobutyl-3-(3-hydroxyphenyl)propanamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. CCPA belongs to the family of adenosine receptor agonists, which are known to modulate a range of physiological functions, including cardiovascular, respiratory, and immune systems. In
作用機序
CCPA acts as an agonist of the A1 adenosine receptor subtype, which is coupled to inhibitory G proteins. Activation of the A1 receptor leads to the inhibition of adenylate cyclase, a key enzyme involved in the synthesis of cyclic adenosine monophosphate (cAMP). This results in a decrease in intracellular cAMP levels, which in turn leads to the inhibition of protein kinase A (PKA) and other downstream signaling pathways. The net effect of CCPA activation of the A1 receptor is a decrease in cellular excitability and a reduction in neurotransmitter release.
Biochemical and physiological effects:
CCPA has been shown to have a range of biochemical and physiological effects, including the regulation of blood pressure, heart rate, and neuronal activity. CCPA has been shown to reduce blood pressure and heart rate in animal models of hypertension. CCPA has also been shown to reduce neuronal activity in the brain and spinal cord, leading to a reduction in pain perception. CCPA has been investigated for its potential therapeutic effects in a range of conditions, including hypertension, chronic pain, and cardiovascular disease.
実験室実験の利点と制限
CCPA has several advantages as a tool for scientific research. It is a selective agonist of the A1 adenosine receptor subtype, which allows for the specific modulation of this receptor without affecting other adenosine receptor subtypes. CCPA is also stable and soluble in organic solvents, making it easy to handle and use in experiments. However, CCPA has some limitations for lab experiments. It is not effective in activating other adenosine receptor subtypes, which limits its utility in studies investigating the role of these receptors. CCPA also has a relatively short half-life, which can make it difficult to maintain a sustained effect in experiments.
将来の方向性
CCPA has been extensively used in scientific research, but there is still much to be learned about its mechanism of action and potential therapeutic applications. Future research could focus on the development of more potent and selective A1 receptor agonists, as well as the investigation of the potential therapeutic applications of CCPA in conditions such as hypertension, chronic pain, and cardiovascular disease. Additionally, further studies are needed to investigate the long-term effects of CCPA on physiological function and to determine its safety profile.
合成法
CCPA can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with cyclobutanone, followed by reduction with sodium borohydride, and then reaction with 3-hydroxybenzylamine. The resulting CCPA is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
科学的研究の応用
CCPA has been extensively used in scientific research as a tool to investigate the adenosine receptor signaling pathway. Adenosine receptors are G protein-coupled receptors that are widely distributed in the body and play a crucial role in regulating various physiological functions. CCPA has been shown to selectively activate the A1 adenosine receptor subtype, which is involved in the regulation of cardiovascular and nervous systems. CCPA has been used in studies investigating the role of adenosine receptors in the regulation of blood pressure, heart rate, and neuronal activity.
特性
IUPAC Name |
3-(2-chlorophenyl)-N-cyclobutyl-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-18-10-2-1-9-16(18)17(13-5-3-8-15(22)11-13)12-19(23)21-14-6-4-7-14/h1-3,5,8-11,14,17,22H,4,6-7,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLPDLCPJFJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-tert-butylbenzoyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B5965865.png)
![4-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B5965879.png)
![N-[3-(1H-indol-1-yl)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5965880.png)
![3-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B5965884.png)
![3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5965891.png)
![2-(3-hydroxybenzyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)
![2-(2,5-dimethylphenyl)-8-(4-methoxyphenyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5965915.png)
![N~1~,N~2~-bis(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5965930.png)



![5-({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B5965961.png)

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5965971.png)